molecular formula C21H20Cl2N2O3 B2577581 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 941944-66-7

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2577581
CAS RN: 941944-66-7
M. Wt: 419.3
InChI Key: CXZUXWSVMIWOSN-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O3 and its molecular weight is 419.3. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

Research into the structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives has provided insights into their crystalline structures and fluorescence properties. Studies have demonstrated that certain quinoline derivatives exhibit enhanced fluorescence upon interaction with specific substances, suggesting potential applications in fluorescent tagging and molecular imaging (Karmakar et al., 2007; Kalita & Baruah, 2010).

Synthetic Applications

Synthetic methodologies for creating novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been developed, showcasing the versatility of quinoline derivatives in organic synthesis. These methods enable the creation of compounds with potential pharmaceutical applications through efficient, one-pot reactions (Taran et al., 2014).

Therapeutic Potentials

Some studies have evaluated the therapeutic effects of similar anilidoquinoline derivatives, particularly in the context of viral infections such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, indicating potential applications in the treatment of viral diseases (Ghosh et al., 2008).

Material Science and Catalysis

Research into the synthesis of cyclopropa[b]quinoline derivatives, which share structural features with the specified compound, has revealed applications in material science and catalysis. These studies contribute to the development of new materials and catalysts for chemical transformations (Szakonyi et al., 2002).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c22-15-5-8-19(17(23)11-15)28-12-20(26)24-16-6-7-18-14(10-16)2-1-9-25(18)21(27)13-3-4-13/h5-8,10-11,13H,1-4,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZUXWSVMIWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

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